

JNJ-38877618: A Technical Profile of c-MET Kinase Selectivity

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Compound of Interest		
Compound Name:	JNJ-38877618	
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This technical guide provides an in-depth overview of the selectivity profile of **JNJ-38877618** (also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. This document consolidates available quantitative data, outlines typical experimental methodologies for kinase inhibitor profiling, and visualizes the core signaling pathway and experimental workflows.

Executive Summary

JNJ-38877618 is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase. [1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation, survival, and metastasis of various cancers. While widely reported as "highly selective," comprehensive quantitative data from broad kinase panel screening against off-target kinases is not extensively available in the public domain. This guide presents the detailed inhibition data available for its primary target, c-MET.

Selectivity and Potency Profile

JNJ-38877618 exhibits potent inhibitory activity against the c-MET kinase. The available biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding affinity (Kd), is summarized below.





Table 1: Biochemical Activity of JNJ-38877618 against c-

MFT

Target	Parameter	Value (nM)	Citation(s)
c-MET (Wild-Type)	IC50	2	[1][4]
c-MET (Wild-Type)	Kd	1.2 - 1.4	[2][3][5]
c-MET (M1268T Mutant)	IC50	3	[1][2][5]
c-MET (M1250T Mutant)	Kd	2.1	[3]
c-MET (Y1235D Mutant)	Kd	21	[3]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates stronger binding.

Mechanism of Action and Signaling Pathway

JNJ-38877618 functions by competitively binding to the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This action effectively shuts down the downstream signaling cascades that promote oncogenesis.

The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This event creates a multifunctional docking site that recruits adaptor proteins and enzymes, initiating several downstream signaling pathways critical for cell function.[8] **JNJ-38877618** directly prevents this initial phosphorylation step.

The primary signaling cascades downstream of c-MET include:

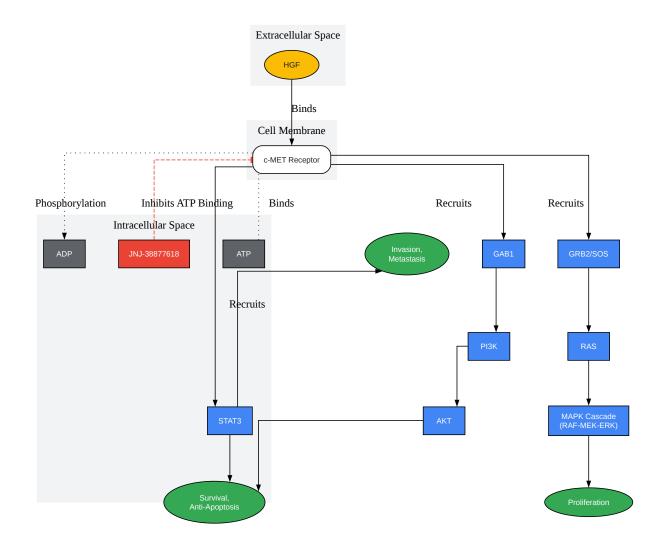
 RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SOS, this pathway activates RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell proliferation.[8][9]



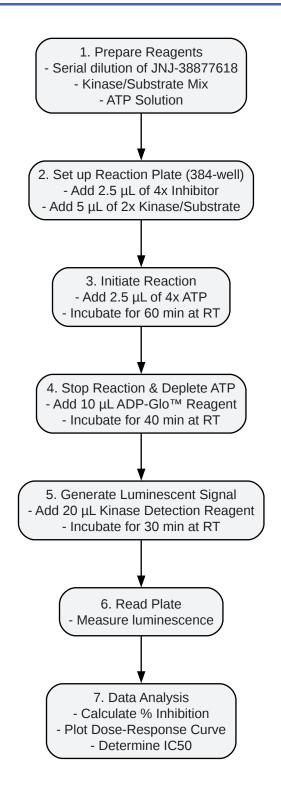
- PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]
- STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its activation, dimerization, and translocation to the nucleus to regulate gene transcription related to cell differentiation and survival.[7][8]

c-MET Signaling Pathway and Inhibition by JNJ-38877618









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